1,2',3-Tri-N-acetylsisomicin
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Overview
Description
1,2’,3-Tri-N-acetylsisomicin is a derivative of sisomicin, an aminoglycoside antibiotic. This compound is characterized by the presence of three acetyl groups attached to the nitrogen atoms at positions 1, 2’, and 3 of the sisomicin molecule. Aminoglycosides are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The modification of sisomicin to form 1,2’,3-Tri-N-acetylsisomicin aims to enhance its pharmacological properties, such as stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2’,3-Tri-N-acetylsisomicin typically involves the acetylation of sisomicin. The process can be summarized as follows:
Starting Material: Sisomicin is used as the starting material.
Acetylation Reaction: Sisomicin is reacted with acetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, 1,2’,3-Tri-N-acetylsisomicin.
Industrial Production Methods
In an industrial setting, the production of 1,2’,3-Tri-N-acetylsisomicin follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of sisomicin are acetylated using acetic anhydride and a suitable base.
Optimization of Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
Scale-Up Purification: Industrial purification methods, such as crystallization or large-scale chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2’,3-Tri-N-acetylsisomicin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate sisomicin.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sisomicin.
Oxidation: Oxidized derivatives of 1,2’,3-Tri-N-acetylsisomicin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2’,3-Tri-N-acetylsisomicin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acetylation on aminoglycosides.
Biology: Investigated for its antibacterial properties and potential to overcome resistance mechanisms in bacteria.
Medicine: Explored for its therapeutic potential, particularly in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 1,2’,3-Tri-N-acetylsisomicin is similar to that of other aminoglycosides. It binds to the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This leads to the production of faulty proteins and ultimately bacterial cell death. The acetylation of sisomicin may enhance its binding affinity or stability, contributing to its antibacterial efficacy.
Comparison with Similar Compounds
Similar Compounds
Sisomicin: The parent compound of 1,2’,3-Tri-N-acetylsisomicin.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside used to treat various bacterial infections.
Uniqueness
1,2’,3-Tri-N-acetylsisomicin is unique due to its specific acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other aminoglycosides. This modification can potentially enhance its stability, reduce toxicity, and improve its ability to overcome bacterial resistance mechanisms.
Properties
CAS No. |
66567-21-3 |
---|---|
Molecular Formula |
C25H43N5O10 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diacetamido-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |
InChI |
InChI=1S/C25H43N5O10/c1-11(31)28-15-7-6-14(9-26)38-23(15)39-20-16(29-12(2)32)8-17(30-13(3)33)21(18(20)34)40-24-19(35)22(27-5)25(4,36)10-37-24/h6,15-24,27,34-36H,7-10,26H2,1-5H3,(H,28,31)(H,29,32)(H,30,33)/t15-,16+,17-,18+,19-,20-,21+,22-,23-,24-,25+/m1/s1 |
InChI Key |
MHAPKCAVDAKHDV-SKICURFCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC=C(O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |
Canonical SMILES |
CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |
Origin of Product |
United States |
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